molecular formula C11H11BrFNO B13232288 1-(2-Bromo-6-fluorophenyl)piperidin-2-one

1-(2-Bromo-6-fluorophenyl)piperidin-2-one

Cat. No.: B13232288
M. Wt: 272.11 g/mol
InChI Key: NBIULMSLRFKLOT-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H11BrFNO. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a piperidin-2-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluorophenyl)piperidin-2-one typically involves the reaction of 2-bromo-6-fluoroaniline with piperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)piperidin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)piperidin-2-one
  • 1-(5-Bromo-2-fluorophenyl)piperidin-2-one

Comparison: 1-(2-Bromo-6-fluorophenyl)piperidin-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to its similar compounds .

Properties

Molecular Formula

C11H11BrFNO

Molecular Weight

272.11 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11BrFNO/c12-8-4-3-5-9(13)11(8)14-7-2-1-6-10(14)15/h3-5H,1-2,6-7H2

InChI Key

NBIULMSLRFKLOT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C=CC=C2Br)F

Origin of Product

United States

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